3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0): A Technical Guide to Synthesis and Drug Discovery Applications
3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0): A Technical Guide to Synthesis and Drug Discovery Applications
Executive Summary
3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0) is a highly specialized fluorinated building block that has become increasingly critical in modern medicinal chemistry. Structurally, it combines a reactive aldehyde, an electron-withdrawing ortho-fluorine atom, and a bulky, lipophilic benzyloxy protecting group. This unique molecular architecture makes it an invaluable precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of imidazopyrazine-based tyrosine kinase inhibitors targeting cancer[1], and in the synthesis of ring-fluorinated phenylephrines for adrenergic receptor modulation.
This whitepaper provides an in-depth, authoritative guide on the physicochemical properties, mechanistic synthesis, and downstream pharmacological applications of 3-Benzyloxy-2-fluorobenzaldehyde, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical properties of 3-Benzyloxy-2-fluorobenzaldehyde is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound is a solid at room temperature and exhibits high thermal stability[2].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(Benzyloxy)-2-fluorobenzaldehyde |
| CAS Number | 103438-90-0 |
| Molecular Formula | C14H11FO2[3] |
| Molecular Weight | 230.23 g/mol |
| Melting Point | 88–89 °C (Recrystallized from cyclohexane)[2] |
| Boiling Point | 365.7 ± 27.0 °C (Predicted)[2] |
| Density | 1.22 g/cm³ (Predicted)[2] |
| Storage Conditions | Ambient storage; protect from strong oxidizers[4] |
Chemical Synthesis & Mechanistic Pathway
The standard industrial and laboratory synthesis of 3-Benzyloxy-2-fluorobenzaldehyde relies on a biphasic Williamson ether synthesis . The process couples 3-hydroxy-2-fluorobenzaldehyde (CAS: 103438-86-4) with benzyl bromide[1][5].
Mechanistic Rationale
The reaction utilizes a biphasic aqueous/organic system (Water/Dichloromethane). The causality behind this design is twofold:
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Phase Partitioning: The starting phenol is deprotonated by aqueous sodium hydroxide to form a highly water-soluble sodium phenoxide. Benzyl bromide, being strictly organic, remains in the dichloromethane (DCM) layer.
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Interfacial SN2 Attack: Vigorous stirring creates an emulsion, allowing the nucleophilic phenoxide to attack the electrophilic benzyl carbon at the solvent interface. The ortho-fluorine atom lowers the pKa of the phenol, making deprotonation easier, though it slightly reduces nucleophilicity due to its inductive electron-withdrawing effect.
Figure 1: Biphasic Williamson ether synthesis workflow for 3-Benzyloxy-2-fluorobenzaldehyde.
Step-by-Step Experimental Protocol
The following protocol is a self-validating system adapted from established pharmaceutical patent literature[1].
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Aqueous Phase Preparation: Dissolve 15.0 g (107 mmol) of 3-hydroxy-2-fluorobenzaldehyde in 50 mL of distilled water containing 5.14 g (128 mmol, ~1.2 eq) of sodium hydroxide[1]. Stir for 5 minutes to effect complete dissolution.
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Causality: The 1.2 molar equivalent of NaOH ensures complete deprotonation of the phenol without causing excessive degradation of the aldehyde via Cannizzaro-type side reactions.
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Organic Phase Preparation: In a separate vessel, dissolve 16.46 g (96.3 mmol, ~0.9 eq) of benzyl bromide in 75 mL of methylene chloride (DCM)[1].
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Causality: Benzyl bromide is used as the limiting reagent (0.9 eq) to prevent the formation of difficult-to-separate poly-alkylated byproducts and to ensure complete consumption of the electrophile.
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Biphasic Coupling: Add the organic solution to the aqueous phenoxide solution. Stir the biphasic mixture vigorously overnight at room temperature (20–25 °C)[1].
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In-Process Control (IPC): Monitor the organic layer via HPLC or TLC (Hexane/Ethyl Acetate). The reaction is self-validating; it is deemed complete when the benzyl bromide peak fully disappears.
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Workup & Extraction: Halt stirring and allow the phases to separate. Extract the aqueous layer with an additional 25 mL of DCM to maximize yield. Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with distilled water (or brine) to remove residual NaOH and sodium bromide salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO4)[1].
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 3-Benzyloxy-2-fluorobenzaldehyde[1].
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Purification: Recrystallize the crude solid from cyclohexane to achieve >95% purity (Yield: ~75%)[2][5].
Applications in Medicinal Chemistry
Imidazopyrazine Tyrosine Kinase Inhibitors
The most prominent application of 3-Benzyloxy-2-fluorobenzaldehyde is its use as a core building block in the synthesis of novel imidazopyrazines . These compounds act as potent inhibitors of receptor tyrosine kinases (RTKs), specifically targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Vascular Endothelial Growth Factor Receptors (VEGFR)[1].
In oncology, hyperproliferative diseases are often driven by the loss of regulation in kinase activity. Imidazopyrazines derived from this fluorinated aldehyde competitively bind to the ATP-binding pocket of these kinases[1]. The fluorine atom introduced by our title compound plays a critical role here: it modulates the basicity of adjacent nitrogen atoms in the final drug scaffold and engages in orthogonal multipolar interactions with the protein backbone of the kinase hinge region, drastically improving binding affinity and metabolic stability.
Figure 2: Mechanism of RTK inhibition by imidazopyrazines derived from the title compound.
Synthesis of Ring-Fluorinated Phenylephrines
Beyond oncology, 3-Benzyloxy-2-fluorobenzaldehyde is utilized in the synthesis of ring-fluorinated derivatives of phenylephrine. Phenylephrine is a selective α1-adrenergic receptor agonist. By incorporating a fluorine atom at the 2-position of the aromatic ring, medicinal chemists can probe the steric and electronic requirements of the adrenergic receptor binding site. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl during the harsh conditions required to build the ethanolamine side chain, and is later removed via catalytic hydrogenation (Pd/C, H2) to reveal the active drug.
Analytical Characterization
To ensure the scientific integrity of the synthesized 3-Benzyloxy-2-fluorobenzaldehyde, rigorous analytical validation is required before downstream use:
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1H NMR (CDCl3): The aldehyde proton typically appears as a distinct singlet far downfield (δ ~10.3 ppm). The benzyloxy methylene protons will appear as a singlet around δ 5.1–5.2 ppm. The aromatic region will show complex splitting due to coupling with the highly NMR-active 19F nucleus.
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19F NMR: Essential for confirming the presence and integrity of the ortho-fluorine atom, typically appearing as a multiplet due to coupling with adjacent aromatic protons.
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HPLC-UV: Purity should be assessed at 254 nm. The lipophilic benzyloxy group ensures strong retention on standard C18 reverse-phase columns.
Sources
- 1. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. 3-BENZYLOXY-2-FLUOROBENZALDEHYDE CAS#: 103438-90-0 [amp.chemicalbook.com]
- 3. 3-BENZYLOXY-2-FLUOROBENZALDEHYDE [103438-90-0] | Chemsigma [chemsigma.com]
- 4. Search results [chem-space.com]
- 5. 103438-86-4 | 2-Fluoro-3-hydroxybenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
